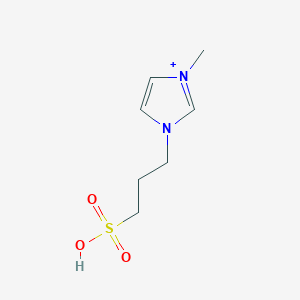

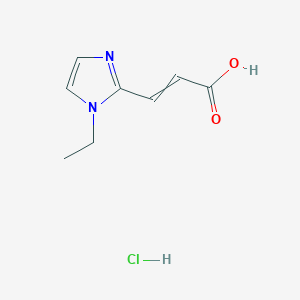

![molecular formula C14H8Cl3NO2 B11824562 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Cloruro de 2-[(2,6-diclorofenil)fenilamino]-2-oxoacetilo es un compuesto químico utilizado principalmente como intermedio en la síntesis de diversos productos farmacéuticos. Es conocido por su papel en la producción de Keto Diclofenac Sodium Salt, una impureza del Diclofenac, que es un fármaco antiinflamatorio no esteroideo (AINE) y un inhibidor de la ciclooxigenasa (COX) ampliamente utilizado .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Cloruro de 2-[(2,6-diclorofenil)fenilamino]-2-oxoacetilo típicamente implica la reacción de 2,6-dicloroanilina con isocianato de fenilo para formar el derivado de urea correspondiente. Este intermedio se trata luego con cloruro de oxalilo para producir el producto final. Las condiciones de reacción a menudo requieren solventes anhidros y atmósfera inerte para evitar la hidrólisis y otras reacciones secundarias .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción consistentes y mejorar el rendimiento. El proceso también implica medidas estrictas de control de calidad para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Cloruro de 2-[(2,6-diclorofenil)fenilamino]-2-oxoacetilo sufre varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleófila donde el grupo cloruro es reemplazado por otros nucleófilos.

Hidrólisis: El compuesto puede hidrolizarse en presencia de agua para formar el ácido correspondiente y ácido clorhídrico.

Reactivos y Condiciones Comunes

Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución incluyen aminas, alcoholes y tioles.

Solventes: Los solventes anhidros como diclorometano y tetrahidrofurano se utilizan a menudo para evitar la hidrólisis.

Catalizadores: Los ácidos de Lewis como el cloruro de aluminio pueden utilizarse para facilitar ciertas reacciones.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen del nucleófilo específico utilizado. Por ejemplo, la reacción con una amina produciría una amida, mientras que la reacción con un alcohol produciría un éster .

Aplicaciones Científicas De Investigación

El Cloruro de 2-[(2,6-diclorofenil)fenilamino]-2-oxoacetilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con enzimas y receptores.

Medicina: Juega un papel crucial en la síntesis de AINE como el Diclofenac, que se utilizan para tratar el dolor y la inflamación.

Industria: El compuesto se utiliza en la producción de productos químicos finos y como reactivo en varios procesos industriales

Mecanismo De Acción

El mecanismo de acción del Cloruro de 2-[(2,6-diclorofenil)fenilamino]-2-oxoacetilo está relacionado principalmente con su función como intermedio en la síntesis del Diclofenac. El Diclofenac funciona inhibiendo las enzimas ciclooxigenasa (COX), que son responsables de la producción de prostaglandinas que median la inflamación y el dolor. La adición de grupos cloro en la posición orto del anillo fenilo aumenta la potencia del compuesto al bloquear el anillo en la torsión máxima .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 2-[(2,6-diclorofenil)amino]benzoico: Un posible fármaco antiinflamatorio no esteroideo y un análogo del ácido 2-[(2,6-dimetilfenil)amino]benzoico.

Diclofenac: Un AINE ampliamente utilizado con una estructura y un mecanismo de acción similares.

Unicidad

El Cloruro de 2-[(2,6-diclorofenil)fenilamino]-2-oxoacetilo es único debido a su función específica como intermedio en la síntesis de Keto Diclofenac Sodium Salt. Su estructura permite interacciones específicas con reactivos y catalizadores, lo que lo convierte en un compuesto valioso en la síntesis farmacéutica .

Propiedades

Fórmula molecular |

C14H8Cl3NO2 |

|---|---|

Peso molecular |

328.6 g/mol |

Nombre IUPAC |

2-(N-(2,6-dichlorophenyl)anilino)-2-oxoacetyl chloride |

InChI |

InChI=1S/C14H8Cl3NO2/c15-10-7-4-8-11(16)12(10)18(14(20)13(17)19)9-5-2-1-3-6-9/h1-8H |

Clave InChI |

HUCURUDSQLRFDM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)C(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)